Technical Monograph: 5-Fluoro-2-methoxypyridin-4-ol
Technical Monograph: 5-Fluoro-2-methoxypyridin-4-ol
The following technical guide provides an in-depth analysis of 5-Fluoro-2-methoxypyridin-4-ol , a critical heterocyclic building block in medicinal chemistry.
CAS Number: 51173-14-9 Primary Application: Kinase Inhibitor Scaffolding & Heterocyclic Functionalization
Executive Summary
5-Fluoro-2-methoxypyridin-4-ol (also known as 5-Fluoro-4-hydroxy-2-methoxypyridine) is a high-value fluorinated pyridine intermediate.[1][2][3] Its structural uniqueness lies in the 5-fluoro substituent , which modulates metabolic stability and pKa, combined with the 2-methoxy group that serves as a masked hydrogen bond acceptor or a handle for further nucleophilic displacement.
This compound exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, a property that dictates its reactivity profile in nucleophilic aromatic substitutions (SNAr) and metal-catalyzed cross-couplings. It is prominently utilized in the synthesis of BCR-ABL tyrosine kinase inhibitors and other targeted oncological therapies.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
The molecule exhibits distinct tautomerism, favoring the 4-pyridone form in the solid state and polar solvents. This behavior is critical for researchers attempting to alkylate or halogenate the 4-position.
| Property | Specification |
| CAS Number | 51173-14-9 |
| IUPAC Name | 5-Fluoro-2-methoxypyridin-4-ol |
| Synonyms | 5-Fluoro-4-hydroxy-2-methoxypyridine; 5-Fluoro-2-methoxy-4(1H)-pyridone |
| Molecular Formula | C₆H₆FNO₂ |
| Molecular Weight | 143.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Acidity (pKa) | ~8.5 (OH/NH tautomer) |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Tautomeric Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium between the hydroxy and ketone forms. In synthetic planning, reagents must be selected based on which tautomer reacts (e.g., O-alkylation vs. N-alkylation).
Figure 1: Tautomeric equilibrium of 5-Fluoro-2-methoxypyridin-4-ol. The pyridone form dictates the high melting point and solubility profile.
Synthetic Pathways & Production
The synthesis of 5-Fluoro-2-methoxypyridin-4-ol typically avoids direct fluorination of the pyridine ring due to poor selectivity. Instead, it relies on the modification of pre-functionalized halogenated pyridines.
Core Synthetic Route: From 2,4-Dichloro-5-fluoropyridine
The most robust industrial route involves sequential nucleophilic aromatic substitution followed by selective hydrolysis.
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Starting Material: 2,4-Dichloro-5-fluoropyridine (Commercially available).
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Step 1 (Bis-methoxylation): Reaction with excess sodium methoxide (NaOMe) to generate 2,4-dimethoxy-5-fluoropyridine.
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Step 2 (Selective Hydrolysis): Acid-catalyzed hydrolysis selectively cleaves the 4-methoxy group. The 4-position is more susceptible to nucleophilic attack by water (via the protonated intermediate) than the 2-position, yielding the desired 4-pyridone product.
Figure 2: Synthetic workflow for CAS 51173-14-9 via selective hydrolysis.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard methodologies for fluoropyridine functionalization and should be validated with specific lot analysis.
Protocol A: Conversion of 2,4-Dimethoxy-5-fluoropyridine to Target
Objective: Selective cleavage of the C4-methoxy ether.
Reagents:
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2,4-Dimethoxy-5-fluoropyridine (1.0 eq)
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Hydrochloric acid (2M aqueous solution)
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Solvent: 1,4-Dioxane (optional, for solubility)
Procedure:
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Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dimethoxy-5-fluoropyridine in 1,4-dioxane (5 vol).
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Acidification: Add 2M HCl (10 vol) slowly.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 158) and appearance of the product (M+H = 144).
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Mechanism Note: The C4 position is electronically activated for nucleophilic attack by water after protonation of the ring nitrogen, more so than the C2 position.
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-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as the internal temperature drops.
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Filtration: Filter the white solid. Wash with cold water (2x) and diethyl ether (to remove organic impurities).
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Drying: Dry under vacuum at 45°C to constant weight.
Protocol B: Downstream Functionalization (Chlorination)
Objective: Converting the 4-OH group to a reactive chloride (4-Chloro-5-fluoro-2-methoxypyridine) for SNAr coupling.
Procedure:
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Suspend 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq) in POCl₃ (5.0 eq).
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Add a catalytic amount of DMF (0.1 eq).
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Heat to 80°C for 2 hours. The suspension will clear as the chloropyridine forms.
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Quench carefully onto ice/water and extract with Ethyl Acetate.
Applications in Drug Discovery
The 5-fluoro-2-methoxypyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .
BCR-ABL Tyrosine Kinase Inhibition
As detailed in patent literature (e.g., WO2022076973A1), this CAS number is a key starting material. The 4-hydroxy group is typically converted to a leaving group (Cl, Br, or Triflate) to allow coupling with complex amines or anilines.
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Role: The fluorine atom at C5 blocks metabolic oxidation (blocking the "soft spot" of the pyridine ring) and increases the lipophilicity of the drug molecule.
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Mechanism: The 2-methoxy group often acts as an intramolecular hydrogen bond acceptor, locking the conformation of the inhibitor in the kinase ATP-binding pocket.
Antiviral Nucleoside Analogs
While distinct from pyrimidines, the electronic similarity allows this pyridine scaffold to mimic nucleobases in viral polymerase inhibitors.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
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Hygroscopic: Store under nitrogen or argon. Moisture absorption can shift the tautomeric equilibrium and affect stoichiometry in sensitive reactions (e.g., with POCl₃).
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PPE: Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
Apollo Scientific. (2024). Product Data Sheet: 5-Fluoro-4-hydroxy-2-methoxypyridine (CAS 51173-14-9).[1][4][5]
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Google Patents. (2022). WO2022076973A1 - 7-Azaindole compounds for inhibition of BCR-ABL tyrosine kinases. (Demonstrates use of CAS 51173-14-9 as a starting material for bromination and coupling).
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PubChem. (2024). Compound Summary: 5-Fluoro-2-methoxypyridin-4-ol.[1][2][3][6][7][5][8][9]
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ChemSrc. (2024). 5-Fluoro-2-methoxypyridin-4-ol Physicochemical Properties.
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- 5. chem960.com [chem960.com]
- 6. 5-Fluoro-2-methoxypyridin-4-ol | CAS#:51173-14-9 | Chemsrc [chemsrc.com]
- 7. 5-Fluoro-2-methoxypyridin-4-ol Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
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